molecular formula C6H6N2O3 B6589766 5-methoxypyridazine-4-carboxylic acid CAS No. 2803865-94-1

5-methoxypyridazine-4-carboxylic acid

Cat. No.: B6589766
CAS No.: 2803865-94-1
M. Wt: 154.1
InChI Key:
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Description

5-Methoxypyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H6N2O3. It is a derivative of pyridazine, characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 4-position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxypyridazine-4-carboxylic acid typically involves the reaction of appropriate pyridazine derivatives with methoxy and carboxylic acid functional groups. One common method is the reaction of 5-methoxypyridazine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxypyridazine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 5-methoxypyridazine-4-aldehyde .

Scientific Research Applications

5-Methoxypyridazine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methoxypyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methoxypyridazine-4-carboxylic acid include other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxypyridazine-4-carboxylic acid involves the reaction of 4-chloro-5-methoxypyridazine with potassium cyanate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "4-chloro-5-methoxypyridazine", "potassium cyanate", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-chloro-5-methoxypyridazine in water.", "Step 2: Add potassium cyanate to the solution and stir for several hours at room temperature.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 7-8.", "Step 4: Heat the reaction mixture to 80-90°C for several hours.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with water and dry it in a vacuum oven to obtain 5-methoxypyridazine-4-carboxylic acid." ] }

CAS No.

2803865-94-1

Molecular Formula

C6H6N2O3

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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